molecular formula C22H24N2O4S B2723731 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 380906-24-1

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2723731
CAS No.: 380906-24-1
M. Wt: 412.5
InChI Key: FDTINWHSKGAWPZ-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Scientific Research Applications

Complex Formation with Lanthanoids

The study by Roy and Nag (1978) explored the formation of complexes between a structurally similar compound, 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, and lanthanoids. These complexes were characterized to investigate the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium, which could be relevant for understanding the electronic and structural properties of related compounds including "4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" (Roy & Nag, 1978).

Reaction Mechanisms and Product Formation

Zaleska (1987) described the synthesis of pyrrolo[3,4-c]pyridine and Furo[3,4-c]pyridine derivatives from thiazolidine-4-on derivatives under morpholine treatment. This study sheds light on the reactivity and potential applications of similar compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material sciences (Zaleska, 1987).

Synthetic Histone Deacetylase Inhibitors

Ragno et al. (2004) developed aroyl-pyrrole-hydroxy-amides (APHAs), a new class of synthetic HDAC inhibitors, through docking studies, synthesis, and biological testing. These compounds, including variants of "this compound", exhibited significant inhibitory activity against HDAC1 and HD2 enzymes, suggesting potential applications in cancer therapy and epigenetic research (Ragno et al., 2004).

Polyheterocyclic Compound Synthesis

Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This study exemplifies the potential of "this compound" in facilitating the synthesis of complex heterocyclic structures for various applications (Morales-Salazar et al., 2022).

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-15-29-17)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,25H,5,9-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJKZZQUACHMY-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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